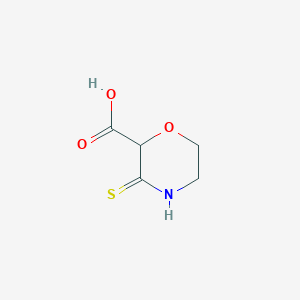

Thiomorpholine-3-carboxylic acid

Description

Thiomorpholine 3-carboxylate, also known as 3-thiomorpholinecarboxylic acid or 1, 4-tmca, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Thiomorpholine 3-carboxylate is soluble (in water) and a moderately acidic compound (based on its pKa).

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKIQGQOKXGHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943255 |

Source

|

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Thiomorpholine 3-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20960-92-3 |

Source

|

| Record name | 3-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20960-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to Thiomorpholine-3-carboxylic Acid: From Discovery to Modern Synthetic Strategies

Introduction: The Significance of a Constrained Amino Acid Analogue

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Thiomorpholine-3-carboxylic acid, a heterocyclic compound featuring a constrained cyclic backbone, represents a fascinating and highly valuable structural motif. As a sulfur-containing analogue of morpholine-3-carboxylic acid and a cyclized derivative of cysteine, it provides a unique combination of properties: a defined stereochemical environment, the potential for diverse functionalization, and metabolic pathways that are of significant interest in toxicology and pharmacology.

This guide provides an in-depth exploration of thiomorpholine-3-carboxylic acid, from its conceptual origins to the sophisticated synthetic routes developed for its preparation. We will delve into the causality behind various experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their work. The protocols and methodologies described herein are presented not merely as instructions, but as self-validating systems grounded in established chemical principles.

Part 1: Discovery and Biological Context

While a singular "discovery" event for thiomorpholine-3-carboxylic acid is not prominently documented, its emergence in the scientific literature is intrinsically linked to the study of sulfur mustard analogues and their metabolites. A pivotal area of research has been its identification as a cyclized analogue of S-(2-chloroethyl)-L-cysteine, a compound known for its cytotoxicity and nephrotoxicity[1].

The Bioactivation Pathway: A Double-Edged Sword

The biological significance of L-thiomorpholine-3-carboxylic acid (L-TMC) is highlighted by its metabolic bioactivation. Research has shown that L-TMC undergoes oxidation catalyzed by L-amino acid oxidase, an enzyme present in renal tissue. This process leads to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid[1]. The formation of this imine is a critical step in the compound's cytotoxic effects. This bioactivation pathway underscores the importance of understanding the metabolic fate of thiomorpholine-containing compounds in drug design, as what may be a stable scaffold in vitro can become a reactive species in vivo.

Part 2: Strategic Approaches to Synthesis

The synthesis of thiomorpholine-3-carboxylic acid and its derivatives can be approached through several strategic routes, each with its own advantages and considerations regarding starting materials, stereocontrol, and scalability. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the required enantiomeric purity.

Strategy 1: Solid-Phase Synthesis from Cysteine

A robust and versatile method for preparing a library of thiomorpholine-3-carboxylic acid derivatives is through solid-phase synthesis. This approach offers the advantages of simplified purification and the potential for combinatorial diversification. A common starting material for this strategy is Fmoc-protected cysteine attached to a solid support, such as Wang resin.

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Thiomorpholine-3-Carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the complete crystal structure analysis of thiomorpholine-3-carboxylic acid. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3] This document will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of Thiomorpholine-3-Carboxylic Acid

Thiomorpholine-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[2] Its constrained cyclic structure and the presence of both a secondary amine and a carboxylic acid functional group make it a versatile scaffold for creating molecules with diverse biological activities.[3] Understanding the precise spatial arrangement of its atoms, the nature of its intermolecular interactions, and its preferred conformations in the solid state is essential for predicting its binding behavior with biological targets and for the design of novel therapeutics. X-ray crystallography stands as the definitive method for obtaining this high-resolution structural information.[1]

The Crystallographic Workflow: A Conceptual Overview

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a multi-step process.[4][5] Each stage is critical for the final quality of the structural model. This guide will walk through a hypothetical, yet experimentally sound, analysis of thiomorpholine-3-carboxylic acid.

Caption: The overall workflow for crystal structure determination.

Experimental Protocol: From Powder to Structure

Synthesis and Purification of Thiomorpholine-3-Carboxylic Acid

The starting material for any crystallographic study must be of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered structures. A common synthetic route to thiomorpholine-3-carboxylic acid involves the cyclization of S-(2-chloroethyl)-L-cysteine.[6]

Exemplary Synthesis Protocol:

-

Reaction Setup: S-(2-chloroethyl)-L-cysteine is dissolved in a suitable aqueous solvent.

-

Cyclization: The pH of the solution is carefully adjusted to promote intramolecular cyclization. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: The crude product is purified by recrystallization or column chromatography to achieve a purity of >98%.

-

Characterization: The purified compound is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Growing Diffraction-Quality Single Crystals

The most challenging and often rate-limiting step in small molecule crystallography is obtaining single crystals of sufficient size and quality.[4] For thiomorpholine-3-carboxylic acid, a variety of crystallization techniques should be screened.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant. This is a widely used method for both small molecules and proteins.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Causality in Solvent Choice: The choice of solvent is critical. Solvents that interact too strongly with the molecule can inhibit the formation of an ordered crystal lattice. A solvent or solvent system should be chosen where the compound has moderate solubility.

X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a suitable support, such as a glass fiber or a cryo-loop. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

-

Diffractometer Setup: The crystal is centered in the X-ray beam. Modern diffractometers are equipped with CCD or CMOS detectors.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles and collecting diffraction images at each step.

-

Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.

Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. For small molecules, direct methods are typically successful.

Caption: The iterative process of structure refinement and validation.

Refinement Protocol:

-

Initial Model: The output of the direct methods provides an initial electron density map from which the positions of the heavier atoms (sulfur, oxygen, nitrogen, and carbon) can be determined.

-

Least-Squares Refinement: The atomic coordinates and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares algorithm. The goal is to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and fits the experimental data well.

Hypothetical Crystallographic Data for Thiomorpholine-3-Carboxylic Acid

The following table presents a plausible set of crystallographic data for thiomorpholine-3-carboxylic acid, based on typical values for similar small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₉NO₂S |

| Formula Weight | 147.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 650.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.505 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| F(000) | 312 |

| R-factor (R1) | 0.045 |

| Weighted R-factor (wR2) | 0.120 |

| Goodness-of-fit (S) | 1.05 |

Analysis of the Crystal Structure

A detailed analysis of the refined crystal structure would reveal key structural features:

-

Molecular Conformation: The thiomorpholine ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings. The orientation of the carboxylic acid group (axial or equatorial) would be determined.

-

Bond Lengths and Angles: The precise bond lengths and angles would be compared to standard values to identify any unusual geometric features that might indicate electronic effects or strain.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular interactions. For thiomorpholine-3-carboxylic acid, hydrogen bonds involving the carboxylic acid and the amine group are expected to be the dominant interactions, likely forming a complex three-dimensional network.

Caption: Potential hydrogen bonding network in the crystal lattice.

Conclusion: Implications for Drug Discovery

A detailed crystal structure of thiomorpholine-3-carboxylic acid provides an invaluable empirical foundation for computational modeling and rational drug design. Researchers can use this information to:

-

Develop Pharmacophore Models: Understand the key structural features required for biological activity.

-

Perform Structure-Based Drug Design: Design new molecules with improved binding affinity and selectivity for a specific target.

-

Predict Physicochemical Properties: Gain insights into properties such as solubility and crystal packing, which are important for drug development.

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of thiomorpholine-3-carboxylic acid. By following these principles, researchers can obtain a high-quality crystal structure that will serve as a cornerstone for future research and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thiomorpholine-3-carboxylic Acid: A Privileged Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide

Abstract: Thiomorpholine-3-carboxylic acid (TMC), a saturated six-membered heterocycle, has emerged as a cornerstone building block in medicinal chemistry.[1] Its unique stereochemical and physicochemical properties, which offer a constrained, non-planar scaffold, make it an invaluable tool for the design of novel therapeutics. This guide provides an in-depth exploration of TMC, covering its synthesis, chemical reactivity, and diverse applications. We will delve into its role as a conformationally restricted amino acid mimetic and a versatile scaffold for developing agents with activities ranging from hypolipidemic to neuroprotective. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this powerful heterocyclic motif.

Introduction: The Strategic Value of the Thiomorpholine Core

In the landscape of drug design, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, leading to a diverse array of pharmacological activities.[1] The thiomorpholine ring, a thio-analog of morpholine, is a prime example of such a scaffold.[1][2] Thiomorpholine-3-carboxylic acid, specifically, combines the structural features of this heterocycle with the functionality of an alpha-amino acid, presenting a unique three-dimensional structure that is highly attractive for molecular design.

As a constrained analog of cysteine, TMC allows chemists to introduce specific conformational biases into peptides and small molecules. This pre-organization can enhance binding affinity to target proteins, improve metabolic stability by shielding susceptible bonds from enzymatic degradation, and modulate pharmacokinetic properties.[3][4] Its utility extends beyond peptidomimetics, serving as a key intermediate in the synthesis of compounds targeting a wide spectrum of diseases, including neurological disorders, hyperlipidemia, and infectious diseases.[1][5][6]

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its application.

| Property | Value | Source |

| IUPAC Name | thiomorpholine-3-carboxylic acid | [7] |

| Synonyms | 1,4-Thiazane-3-carboxylic acid, 3-Thiomorpholinecarboxylic acid | [7] |

| Molecular Formula | C₅H₉NO₂S | [7] |

| Molecular Weight | 147.20 g/mol | [7] |

| Physical Form | Solid | [7] |

Synthesis of the Thiomorpholine-3-carboxylic Acid Core

The accessibility of a building block is paramount to its widespread adoption. Methodologies for synthesizing the TMC core have evolved from classical multi-step procedures to more efficient modern techniques like solid-phase and continuous-flow synthesis. The choice of synthetic route is often dictated by the desired scale, stereochemical purity, and the need for subsequent derivatization.

Diagram: Key Synthetic Approaches

Caption: Comparison of solid-phase and continuous-flow synthetic routes to the thiomorpholine core.

Stereoselective Solid-Phase Synthesis

For creating libraries of diverse TMC derivatives, solid-phase synthesis is an exceptionally powerful technique. This methodology allows for the systematic modification of the thiomorpholine nitrogen while maintaining stereochemical control at the C3 position.

The process typically begins with immobilized Fmoc-Cys(Trt)-OH on a solid support like Wang resin.[8] The choice of the trityl (Trt) protecting group for the cysteine thiol is critical as it is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cyclization and cleavage step. Following Fmoc deprotection, the free amine can be elaborated through reactions like sulfonylation or acylation. The final ring closure is achieved using TFA, which simultaneously cleaves the side-chain protecting group and catalyzes the intramolecular cyclization.[8] A key advantage of this approach is the ability to generate a wide range of N-substituted TMC analogs for structure-activity relationship (SAR) studies.

Scalable Continuous-Flow Synthesis

When the parent heterocycle, thiomorpholine, is the primary target, particularly on a larger scale, continuous-flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. A recently developed procedure utilizes a two-step telescoped format.[9][10]

The key first step is a photochemical thiol-ene reaction between inexpensive starting materials: cysteamine hydrochloride and vinyl chloride.[10] This reaction proceeds in high yield under highly concentrated conditions (e.g., 4 M) with a photocatalyst. The resulting half-mustard intermediate is then directly subjected to a base-mediated cyclization in the second stage of the flow reactor to yield thiomorpholine.[10] This method avoids the isolation of potentially hazardous intermediates and allows for robust, continuous production, addressing a key bottleneck in the cost-effective supply of the thiomorpholine scaffold.[9]

Chemical Reactivity and Derivatization

Thiomorpholine-3-carboxylic acid possesses three primary functional handles for chemical modification: the secondary amine, the carboxylic acid, and the thioether. This versatility is central to its role as a building block.

-

N-Functionalization: The ring nitrogen (N-4) is a secondary amine and can be readily acylated, sulfonated, or alkylated using standard procedures to install a wide variety of substituents.[10] This position is the most common point of diversification for modulating the pharmacological properties of the final compound.

-

C-Functionalization: The carboxylic acid at the C-3 position can participate in typical acid-base reactions and can be converted to esters or amides.[11] This allows for its incorporation into peptide chains via standard amide bond formation protocols or for its use as a handle to attach other functionalities.

-

S-Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This modification dramatically alters the polarity, hydrogen bonding capacity, and geometry of the ring, providing another avenue for fine-tuning molecular properties.

Applications in Drug Discovery and Medicinal Chemistry

The true value of TMC is realized in its application as a scaffold to create novel bioactive molecules. Its rigidified structure serves as an excellent starting point for probing interactions with biological targets.

Diagram: Therapeutic Applications of the TMC Scaffold

Caption: The versatility of the TMC core as a building block for diverse therapeutic applications.

Constrained Amino Acid for Peptidomimetics

Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained amino acid analogs like TMC is a proven strategy to overcome these limitations.[3] By replacing a natural amino acid with TMC, the conformational freedom of the peptide backbone is reduced, locking it into a more defined shape. This can lead to:

-

Enhanced Potency: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty of binding to its target receptor.

-

Increased Stability: The non-natural ring structure can prevent recognition by proteases, extending the half-life of the peptide in vivo.

-

Improved Pharmacokinetics: Modifying the overall lipophilicity and polarity of the peptide can enhance its absorption and distribution.[3]

Hypolipidemic and Antioxidant Agents

Derivatives of thiomorpholine have been synthesized and shown to possess potent hypocholesterolemic and antioxidant activity.[6] In these compounds, an antioxidant moiety is typically attached to the thiomorpholine nitrogen.[1][6] These molecules have been shown to inhibit lipid peroxidation and significantly decrease levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models.[6] The proposed mechanism for the hypolipidemic effect may involve the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][6]

Agents for Neurological Disorders and Beyond

The (R)-enantiomer of TMC is highlighted as a versatile building block for pharmaceuticals, particularly in the development of novel drugs targeting neurological disorders.[5] While specific drug candidates are often proprietary, the literature points to the TMC scaffold's ability to generate complex molecules with enhanced biological activity in this therapeutic area.[5] Furthermore, its hydrochloride salt has been investigated as a potential proton pump inhibitor for treating conditions related to excessive gastric acid.[11] The thiomorpholine scaffold's broad utility is further demonstrated by its presence in compounds with antitubercular, antiprotozoal, and dipeptidyl peptidase IV (DPP-IV) inhibitory activities.[1]

Bioactivation and Toxicological Considerations

An essential aspect of drug development is understanding a molecule's metabolic fate. L-Thiomorpholine-3-carboxylic acid is known to be a substrate for L-amino acid oxidase, an enzyme found in the kidney.[12] This enzyme catalyzes the oxidation of L-TMC to an unstable imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[12] This bioactivation pathway is critical, as the resulting imine is a reactive species that can lead to cytotoxicity. This finding underscores the importance of considering metabolic pathways when designing TMC-based drugs, as such bioactivation could be a source of toxicity.[12]

Diagram: Bioactivation of L-TMC in the Kidney

Caption: Metabolic activation of L-TMC by L-amino acid oxidase to a cytotoxic imine species.

Experimental Protocols

Disclaimer: These protocols are illustrative and adapted from the literature. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

Protocol 1: Solid-Phase Synthesis of an N-Sulfonylated TMC Derivative

Adapted from ACS Combinatorial Science.[8]

-

Resin Loading: Swell Wang resin in dichloromethane (DCM). In a separate flask, dissolve Fmoc-Cys(Trt)-OH (3 equiv.), HOBt (3 equiv.), and DIC (3 equiv.) in DCM/DMF. Add this solution to the resin and shake at room temperature for 4 hours. Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Sulfonylation: Swell the deprotected resin in DCM. Add 4-nitrobenzenesulfonyl chloride (NsCl, 5 equiv.) and pyridine (5 equiv.). Shake at room temperature for 12 hours. Wash the resin with DCM, DMF, and methanol, then dry.

-

Cyclization and Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triethylsilane (TES). Add the cocktail to the resin and shake at room temperature for 4 hours.

-

Work-up: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Purify the product by flash chromatography or HPLC.

Protocol 2: Continuous Flow Synthesis of Thiomorpholine

Adapted from ACS Sustainable Chemistry & Engineering.[10]

-

System Setup: Assemble a continuous flow reactor system consisting of a syringe pump, a T-mixer, a photochemical reactor coil (e.g., FEP tubing) wrapped around a UV light source (e.g., 365 nm LED), and a heated reactor coil for the second step.

-

Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.5 mol% of 9-fluorenone as a photocatalyst. Prepare a source of gaseous vinyl chloride.

-

Thiol-ene Reaction (Step 1): Pump the methanolic solution and the vinyl chloride gas through the T-mixer and into the photochemical reactor. Set the residence time to approximately 20-30 minutes at 20°C.

-

Cyclization (Step 2): The output from the first reactor is mixed with a stream of a base (e.g., DIPEA, 2 equiv.) and fed into the second, heated reactor coil (e.g., 100°C) with a residence time of 5-10 minutes.

-

Isolation: Collect the output from the flow system. The desired thiomorpholine product can be isolated from the reaction mixture via distillation.

Conclusion

Thiomorpholine-3-carboxylic acid is more than just another heterocyclic compound; it is a strategically important building block that empowers medicinal chemists to tackle complex design challenges. Its rigidified structure, synthetic tractability, and proven track record as a privileged scaffold make it a component of choice for generating next-generation therapeutics. From enhancing the properties of peptides to serving as the core of small molecules with diverse bioactivities, TMC continues to demonstrate its immense value in the relentless pursuit of novel and effective medicines. A thorough understanding of its synthesis, reactivity, and metabolic profile, as outlined in this guide, is essential for unlocking its full potential.

References

- 1. jchemrev.com [jchemrev.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 4. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]

- 12. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiomorpholine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with superior therapeutic efficacy and safety profiles. Within the vast arsenal of heterocyclic scaffolds, the thiomorpholine ring has emerged as a structure of profound biological significance. This six-membered saturated heterocycle, containing both sulfur and nitrogen atoms, offers a unique constellation of physicochemical properties that make it an invaluable building block in contemporary drug design. This technical guide provides a comprehensive exploration of the thiomorpholine moiety, delving into its fundamental chemical characteristics, strategic applications in medicinal chemistry, and the causal relationships that underpin its biological activity. We will examine its role as a versatile pharmacophore, its impact on pharmacokinetic profiles, and present detailed experimental protocols for its synthesis and evaluation, thereby equipping researchers with the knowledge to harness the full potential of this privileged scaffold.

Introduction: The Ascendancy of a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[1] Thiomorpholine, the thio-analog of morpholine where the oxygen atom is replaced by sulfur, has unequivocally earned this designation.[2][3] This seemingly simple substitution has profound implications for a molecule's properties, often leading to enhanced metabolic stability, modulated lipophilicity, and novel biological activities.[1][4]

The versatility of the thiomorpholine ring stems from several key features:

-

Bioisosteric Replacement: It frequently serves as a bioisostere for the ubiquitous morpholine ring, which is present in numerous FDA-approved drugs.[1][5] This substitution allows for patentability and the fine-tuning of receptor-binding interactions and pharmacokinetic parameters.[1]

-

Modulation of Physicochemical Properties: The presence of the sulfur atom generally increases lipophilicity compared to its morpholine counterpart, which can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Metabolic Handle: The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[1][4] This provides a "metabolically soft spot" that can be engineered to control the rate of drug metabolism and clearance.[4]

-

Diverse Biological Activities: Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitubercular, antioxidant, hypolipidemic, anticancer, antibacterial, and anti-inflammatory properties.[2][3][6]

This guide will navigate the multifaceted nature of the thiomorpholine ring, providing both foundational knowledge and practical insights for its application in drug discovery programs.

Synthesis and Chemical Characteristics

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, a variety of robust methods for the synthesis of the thiomorpholine ring and its derivatives have been developed.[2][7]

General Synthetic Strategies

Several common strategies for the synthesis of the thiomorpholine core are outlined below. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

A common and efficient method involves the reaction of a β,β'-dihaloalkylamine with a sulfur source, such as sodium sulfide. Another versatile approach is the double Michael addition of a primary amine to divinyl sulfone. More contemporary methods, such as copper-catalyzed three-component reactions of terminal alkynes, isothiocyanates, and aziridines, offer rapid access to highly substituted thiomorpholine derivatives.[8]

Caption: Overview of synthetic strategies for the thiomorpholine core.

The Significance of Sulfur Oxidation State

A key feature of the thiomorpholine ring is the ability of the sulfur atom to exist in different oxidation states: sulfide, sulfoxide, and sulfone (thiomorpholine 1,1-dioxide).[1] This oxidation has a profound impact on the physicochemical properties of the molecule, as summarized in the table below.

| Property | Sulfide | Sulfoxide | Sulfone |

| Polarity | Low | Moderate | High |

| Hydrogen Bond Acceptor Strength | Weak | Strong | Strong |

| Solubility | Lower | Higher | Highest |

| Metabolic Stability | Lower | Variable | Higher |

The ability to modulate these properties by simple oxidation provides a powerful tool for drug optimization. For instance, converting a thiomorpholine-containing compound to its sulfone analog can significantly increase its aqueous solubility and metabolic stability.[9][10] Thiomorpholine 1,1-dioxide itself is a valuable building block in organic synthesis, utilized in the development of anti-inflammatory and analgesic drugs.[9][10]

The Role of Thiomorpholine in Medicinal Chemistry: Case Studies

The true measure of a privileged scaffold lies in its successful application in the development of bioactive compounds. The thiomorpholine ring has been incorporated into a wide array of therapeutic agents, demonstrating its versatility across different disease areas.

Antitubercular Agents: The Story of Sutezolid

A compelling example of the thiomorpholine scaffold's impact is in the development of antitubercular agents.[1][11] Sutezolid (PNU-100480) is an oxazolidinone antibiotic that has been investigated for the treatment of tuberculosis, including multidrug-resistant strains.[1][11] It is a thiomorpholine analog of the FDA-approved drug Linezolid.

The replacement of the morpholine ring in Linezolid with a thiomorpholine moiety in Sutezolid leads to improved efficacy against Mycobacterium tuberculosis.[1] Sutezolid functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1]

Comparative In Vitro Efficacy of Sutezolid and Linezolid

| Organism | Sutezolid MIC (µg/mL) | Linezolid MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 0.06 - 0.125 | 0.25 - 0.5 |

| Multidrug-Resistant M. tuberculosis | 0.125 - 0.5 | 0.5 - 2.0 |

Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) values can vary slightly between studies.

Caption: Mechanism of action of Sutezolid.

Kinase Inhibitors in Oncology

The thiomorpholine moiety has been extensively explored in the design of kinase inhibitors for cancer therapy.[1] The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[12] Many PI3K inhibitors incorporate a morpholine ring, and the substitution with thiomorpholine offers a viable strategy for generating novel intellectual property and potentially improving pharmacokinetic properties.[1][12]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

Thiomorpholine derivatives have also shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes mellitus.[2][3] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion. Several thiomorpholine-bearing compounds have demonstrated potent in vitro inhibition of DPP-IV.[2]

Hypolipidemic and Antioxidant Agents

Researchers have synthesized thiomorpholine derivatives that exhibit both hypolipidemic and antioxidant activities.[13] These compounds have been shown to inhibit lipid peroxidation and reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models, suggesting their potential as anti-atherogenic agents.[2][13]

Experimental Protocols: A Practical Guide

To translate the theoretical potential of the thiomorpholine scaffold into tangible results, robust and reproducible experimental protocols are essential. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of a representative thiomorpholine-containing compound.

Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes the synthesis of a key precursor used in medicinal chemistry, 4-(4-nitrophenyl)thiomorpholine.[4]

Materials:

-

4-Fluoronitrobenzene

-

Thiomorpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile, add thiomorpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at reflux (approximately 82°C) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4-(4-nitrophenyl)thiomorpholine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a thiomorpholine derivative against a bacterial strain, such as Staphylococcus aureus.

Materials:

-

Thiomorpholine test compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Resazurin solution

Procedure:

-

Prepare a stock solution of the thiomorpholine test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the bacterial suspension to each well containing the test compound and control wells (broth only, bacteria only, and positive control with a known antibiotic).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Conclusion and Future Perspectives

The thiomorpholine ring has firmly cemented its status as a privileged scaffold in medicinal chemistry.[1][6] Its unique physicochemical properties, synthetic tractability, and the diverse biological activities of its derivatives underscore its immense therapeutic potential.[2][3] The successful application of thiomorpholine-containing compounds in various stages of drug discovery, from early-stage hits to clinical candidates like Sutezolid, provides compelling evidence of its value.[1][11]

Future research will undoubtedly continue to uncover novel applications for this versatile heterocycle. The exploration of new synthetic methodologies to access diverse substitution patterns, coupled with a deeper understanding of the structure-activity relationships of thiomorpholine derivatives, will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The ability to fine-tune pharmacokinetic properties through modulation of the sulfur oxidation state will remain a key strategy in optimizing drug candidates. For medicinal chemists and drug development professionals, the thiomorpholine scaffold represents a rich and rewarding area of exploration in the ongoing quest for innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 5. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiomorpholine synthesis [organic-chemistry.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of Thiomorpholine-3-carboxylic Acid

Abstract

Thiomorpholine-3-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry and drug development, valued for its unique stereochemical and electronic properties.[1] A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics with enhanced efficacy and specificity. This technical guide provides a multi-faceted approach to the conformational analysis of thiomorpholine-3-carboxylic acid, integrating advanced experimental techniques with robust computational methodologies. We will delve into the theoretical underpinnings of its conformational landscape, followed by detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile molecule.

Introduction: The Significance of Conformational Insight

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For flexible molecules like thiomorpholine-3-carboxylic acid, which can adopt multiple conformations, understanding the preferred spatial arrangements of its atoms is crucial. The thiomorpholine ring, a six-membered heterocycle containing both sulfur and nitrogen atoms, can exist in various conformations, with the chair form being the most stable, analogous to cyclohexane.[2] The presence of a carboxylic acid substituent at the 3-position introduces additional complexity, influencing the conformational equilibrium through steric and electronic effects.

This guide will systematically explore the conformational preferences of thiomorpholine-3-carboxylic acid, providing both the "how" and the "why" behind the analytical techniques employed. By understanding the energetic landscape of its conformers, researchers can gain critical insights into receptor binding, metabolic stability, and pharmacokinetic properties.

Theoretical Framework: The Conformational Landscape of the Thiomorpholine Ring

The thiomorpholine ring, like cyclohexane, can adopt several conformations, including the low-energy chair and the higher-energy boat and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain.

Chair Conformations and Substituent Effects

In the chair conformation, substituents can occupy either axial or equatorial positions. For thiomorpholine-3-carboxylic acid, the carboxylic acid group at the C3 position can be either axial or equatorial. The relative stability of these two chair conformers is influenced by several factors:

-

Steric Hindrance: Equatorial substituents are generally more stable as they experience less steric hindrance from the rest of the ring.

-

Electronic Effects: The presence of heteroatoms (S and N) introduces dipoles that can influence conformational preference.[3]

-

Intramolecular Hydrogen Bonding: The carboxylic acid group can potentially form intramolecular hydrogen bonds with the ring's heteroatoms, which could stabilize certain conformations.

The interplay of these factors determines the predominant conformation in a given environment.

Experimental Methodologies for Conformational Elucidation

A combination of experimental techniques is often necessary to fully characterize the conformational landscape of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4] Both ¹H and ¹³C NMR can provide valuable information.

Objective: To determine the preferred conformation and the rate of conformational exchange.

Materials:

-

Thiomorpholine-3-carboxylic acid sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve a few milligrams of thiomorpholine-3-carboxylic acid in the chosen deuterated solvent.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Perform temperature-dependent NMR experiments, acquiring spectra at a range of temperatures (e.g., from 298 K down to 223 K).

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the ring protons, particularly those on C2, C3, C5, and C6, are sensitive to their axial or equatorial orientation.

-

Coupling Constants (³JHH): The vicinal coupling constants between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Larger coupling constants are typically observed for anti-periplanar (axial-axial) protons, while smaller couplings are seen for syn-clinal (axial-equatorial and equatorial-equatorial) protons.

-

Temperature Effects: At room temperature, if the rate of chair-chair interconversion is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the interconversion slows down, and at the coalescence temperature, significant line broadening occurs. At even lower temperatures (the slow-exchange regime), separate signals for the individual conformers may be observed, allowing for the determination of their relative populations.[5]

-

Data Interpretation: By analyzing the coupling constants and the temperature-dependent spectral changes, one can deduce the dominant chair conformation and quantify the energetic barrier to ring inversion.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state.

Objective: To determine the precise three-dimensional structure in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of thiomorpholine-3-carboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data Interpretation: The resulting crystal structure will reveal the bond lengths, bond angles, and torsion angles of the molecule, providing a high-resolution snapshot of its conformation in the solid state. It is important to note that the solid-state conformation may be influenced by crystal packing forces and may not be the most stable conformation in solution.[2] A study on 4-(4-nitrophenyl)thiomorpholine revealed a chair conformation in the solid state.[2]

Computational Chemistry: In Silico Conformational Analysis

Computational methods are invaluable for complementing experimental data and providing a deeper understanding of the conformational energetics.

Protocol: DFT and Molecular Mechanics Calculations

Objective: To calculate the relative energies of different conformers and map the potential energy surface.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a full geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

-

Solvent Effects: To model the solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.

Data Interpretation: The calculations will provide the relative energies of the different conformers (e.g., axial vs. equatorial chair, boat, twist-boat). The Boltzmann distribution can then be used to predict the relative populations of these conformers at a given temperature, which can be compared with the experimental NMR data.

Data Synthesis and Visualization

A holistic understanding of the conformational behavior of thiomorpholine-3-carboxylic acid is achieved by integrating the findings from experimental and computational methods.

Comparative Data Table

| Parameter | NMR Spectroscopy (in Solution) | X-ray Crystallography (Solid State) | Computational Modeling (in silico) |

| Dominant Conformation | Determined from coupling constants and NOE data. | Direct observation of the chair conformation and substituent orientation. | Lowest energy conformer predicted by DFT calculations. |

| Conformer Population | Quantified from integrated peak areas in low-temperature NMR. | Typically a single conformation is observed in the crystal lattice. | Calculated from the relative energies using the Boltzmann distribution. |

| Dihedral Angles | Estimated from ³JHH values using the Karplus equation. | Precisely measured from the refined crystal structure. | Calculated for the optimized geometry of each conformer. |

| Energy Barrier to Interconversion | Determined from coalescence temperature in variable-temperature NMR. | Not directly measurable. | Calculated as the energy of the transition state for ring inversion. |

Visualizations

Diagram 1: Chair Interconversion of Thiomorpholine-3-carboxylic acid

Caption: Chair-chair interconversion of thiomorpholine-3-carboxylic acid.

Diagram 2: Experimental and Computational Workflow

Caption: Integrated workflow for conformational analysis.

Conclusion: A Roadmap for Drug Design

The conformational analysis of thiomorpholine-3-carboxylic acid is not merely an academic exercise; it provides a critical foundation for rational drug design. By understanding which conformations are energetically favorable and how the conformational equilibrium can be influenced by substituents or the local environment, medicinal chemists can design analogs with improved binding affinities and pharmacokinetic profiles. The integrated approach outlined in this guide, combining NMR spectroscopy, X-ray crystallography, and computational modeling, offers a robust framework for unlocking the full therapeutic potential of this important heterocyclic scaffold.

References

-

ACS Publications. (1971). Conformational analysis of sulfur-containing heterocycles. Dipolar effect. The Journal of Organic Chemistry, 36(9), 1233–1235. Retrieved from [Link]

-

MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2020(4), M1157. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

PubMed. (2008). High-impact sulfur compounds: constitutional and configurational assignment of sulfur-containing heterocycles. Chemistry & Biodiversity, 5(6), 1204-12. Retrieved from [Link]

Sources

An In-depth Technical Guide to Thiomorpholine-3-carboxylic Acid: A Versatile Heterocyclic Scaffold for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine-3-carboxylic acid, a saturated heterocyclic compound, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural and chemical properties, including its constrained conformation and the presence of both a secondary amine and a carboxylic acid functional group, make it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of thiomorpholine-3-carboxylic acid, encompassing its chemical identity, physicochemical properties, synthesis, and diverse applications, with a focus on its role in drug discovery and peptide chemistry.

Chemical Identity and Synonyms

Thiomorpholine-3-carboxylic acid is a cyclic non-proteinogenic amino acid. It is structurally analogous to proline, with a sulfur atom replacing the C4 methylene group of the pyrrolidine ring. This substitution imparts distinct conformational and electronic properties to the molecule.

The compound is known by several synonyms, which are often used interchangeably in the scientific literature and chemical supplier catalogs.[1] It is crucial for researchers to be aware of these different nomenclatures to ensure accurate information retrieval.

| Systematic Name | Common Synonyms | CAS Registry Number |

| Thiomorpholine-3-carboxylic acid | 3-Thiomorpholinecarboxylic acid | 20960-92-3 |

| 1,4-Thiazane-3-carboxylic acid | ||

| Tetrahydro-1,4-thiazine-3-carboxylic acid | ||

| (R)-Thiomorpholine-3-carboxylic acid | 65527-54-0 | |

| (S)-Thiomorpholine-3-carboxylic acid | 73401-53-3 | |

| THIOMORPHOLINE-3-CARBOXYLIC ACID HYDROCHLORIDE | 96612-95-2 |

Note: The CAS number can vary depending on the stereochemistry (R or S) or if it is in a salt form.

Physicochemical Properties

The physicochemical properties of thiomorpholine-3-carboxylic acid are fundamental to its handling, reactivity, and biological activity. As a cyclic amino acid, it exists as a zwitterion at physiological pH, which influences its solubility and melting point.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S | PubChem |

| Molecular Weight | 147.20 g/mol | PubChem |

| Appearance | White solid | [3] |

| Melting Point | Decomposes in the range of 200-300°C | [2] |

| Solubility | Generally soluble in water; insoluble in non-polar organic solvents. Solubility in mixed aqueous-organic solvents decreases with increasing organic solvent content. | [1][2] |

| pKa (α-carboxyl group) | Estimated to be around 2-3 | Inferred from similar amino acids[4][5] |

| pKa (α-ammonium group) | Estimated to be around 9-10 | Inferred from similar amino acids[4][5] |

Synthesis of Thiomorpholine-3-carboxylic Acid

The synthesis of thiomorpholine-3-carboxylic acid can be achieved through several routes, often starting from readily available amino acids like cysteine. The following represents a plausible and commonly cited synthetic strategy.

Synthetic Workflow

The synthesis typically involves the reaction of a cysteine derivative with a suitable dielectrophile to form the six-membered thiomorpholine ring.

Sources

The Diverse Bioactivity Profile of Thiomorpholine Analogues: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the pursuit of novel molecular frameworks with enhanced therapeutic potential is a paramount objective. Among the vast array of heterocyclic systems, thiomorpholine, a six-membered saturated ring containing sulfur and nitrogen atoms, has distinguished itself as a "privileged scaffold".[1][2] This guide provides a comprehensive exploration of the thiomorpholine moiety, detailing its synthesis, physicochemical properties, and its demonstrated multifaceted biological activities. We will delve into its applications in oncology, infectious diseases, and metabolic disorders, supported by quantitative data, detailed experimental protocols, and mechanistic insights into relevant signaling pathways. The unique characteristics of the thiomorpholine ring, including its role as a bioisostere for morpholine and the ability of its sulfur atom to exist in various oxidation states (sulfide, sulfoxide, sulfone), offer a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

The Thiomorpholine Scaffold: Physicochemical Properties and Synthetic Strategy

The thiomorpholine ring is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[3][4] This substitution significantly impacts the molecule's properties, often leading to increased lipophilicity and novel biological interactions compared to its morpholine counterpart.[5] This alteration is a critical tool in drug design, allowing chemists to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Synthetic Exploration

The synthesis of thiomorpholine and its derivatives is a cornerstone of their application. A variety of synthetic routes have been developed to create diverse analogues for biological screening.[1][6] A common and efficient method involves the nucleophilic aromatic substitution reaction, for example, between 4-fluoronitrobenzene and thiomorpholine to produce 4-(4-nitrophenyl)thiomorpholine, a precursor for many active compounds.[5] Another versatile approach involves a telescoped photochemical thiol-ene reaction followed by cyclization in a continuous flow setup, which is both time- and atom-efficient.[7]

Below is a generalized workflow for the synthesis and subsequent biological evaluation of novel thiomorpholine analogues.

Caption: General workflow for the synthesis and biological screening of thiomorpholine analogues.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Mechanistic studies reveal that these compounds often induce apoptosis and modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain thiomorpholine-based compounds have been identified as inhibitors of key kinases within this pathway, such as PI3Kα and mTOR.[1] By blocking these enzymes, the compounds disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine analogues.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), a measure of potency. The tables below summarize the cytotoxic activity of representative thiomorpholine derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Thiazole-Thiomorpholine Derivatives against A549 Human Lung Cancer Cells.[8]

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 3a | H | 10.14 |

| 3b | 4-F | 8.26 |

| 3c | 4-Cl | 7.53 |

| 3d | 4-Br | 6.89 |

| 3e | 4-I | 5.12 |

| 3f | 4-CH3 | 3.72 |

| Cisplatin | - | 12.50 |

Causality Insight: The data in Table 1 demonstrates a clear structure-activity relationship (SAR). The increasing anticancer activity from fluoro to iodo substitution (compounds 3b-3e) suggests that the size and lipophilicity of the halogen at the para position of the phenyl ring are critical for enhancing cytotoxicity, with the methyl-substituted analogue (3f) showing the highest potency.[8]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of thiomorpholine analogues on cancer cell lines.

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549) in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before treatment.

-

-

Compound Treatment:

-

Prepare a stock solution of the thiomorpholine analogue in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations.

-

Remove the old media from the wells and add 100 µL of media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubate the plate for 48-72 hours. Rationale: The incubation period is chosen to span multiple cell doubling times, allowing for the compound's effect on proliferation to become apparent.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Data Acquisition:

-

Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity

Thiomorpholine analogues have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antimycobacterial, and antifungal effects.[1][10][11] The incorporation of the thiomorpholine scaffold can enhance potency and improve the pharmacokinetic properties of known antibiotic classes.

Antibacterial and Antimycobacterial Agents

A prominent example is the development of oxazolidinone antibiotics, where the morpholine ring of the FDA-approved drug Linezolid was replaced with a thiomorpholine S-oxide or S,S-dioxide.[3][12] This modification led to novel leads with potent activity against Gram-positive bacteria and enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[1][12] Furthermore, certain 2-(thiophen-2-yl)dihydroquinolines coupled with thiomorpholine have been identified as highly potent agents against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[1][11]

Table 2: Antimycobacterial Activity of Thiomorpholine-Coupled Dihydroquinolines.[11]

| Compound | N-substituent on Piperazine | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 7f | 4-fluorophenyl | 1.56 |

| 7p | 4-pyridyl | 1.56 |

| Isoniazid | - | 0.1 |

| Rifampicin | - | 0.1 |

Note: Compounds 7f and 7p from the study were piperazine-coupled, a closely related heterocycle often explored alongside thiomorpholine in SAR studies, demonstrating potent activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation:

-

Streak the bacterial strain (e.g., Staphylococcus aureus) on an appropriate agar plate and incubate overnight.

-

Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells. Rationale: A standardized inoculum density is critical for reproducibility.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, a growth indicator like resazurin can be added. A color change from blue to pink indicates bacterial growth.[2]

-

Modulation of Metabolic and Cardiovascular Systems

The versatility of the thiomorpholine scaffold extends to metabolic and cardiovascular diseases. Analogues have been developed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as agents with potent hypolipidemic and antioxidant activity.[1][13]

DPP-IV Inhibition

DPP-IV is an enzyme that inactivates incretin hormones, which play a key role in glucose homeostasis. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control. Thiomorpholine-bearing compounds have been synthesized and shown to be effective DPP-IV inhibitors in vitro.[1] For instance, compounds with IC50 values as low as 3.40 µmol/L have been identified.[1][3]

Hypolipidemic and Antioxidant Activity

A series of thiomorpholine derivatives incorporating an antioxidant moiety have been shown to inhibit lipid peroxidation and reduce plasma lipid levels.[1][13] In a Triton WR-1339-induced hyperlipidemic rat model, the most active compound decreased triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76%, respectively.[1][13] The proposed mechanism involves the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, coupled with direct antioxidant effects.[1]

Neuroprotective Potential

While less explored than other activities, the foundational properties of the thiomorpholine scaffold suggest its potential in developing neuroprotective agents.[4][6] The ability to modulate lipophilicity allows for better penetration of the blood-brain barrier, a critical hurdle in CNS drug development.[14] Analogues have been screened for activity against enzymes like acetylcholinesterase, which are relevant targets in neurodegenerative diseases such as Alzheimer's.[1][3] The structural similarity to morpholine, which is present in compounds targeting neurodegenerative pathways, provides a strong rationale for further investigation in this area.[15]

Conclusion and Future Directions

The thiomorpholine scaffold is unequivocally a privileged structure in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics.[2][3] Its analogues have demonstrated a remarkable diversity of biological activities, including potent anticancer, antimicrobial, and metabolic-modulating effects. The ability to fine-tune physicochemical properties through substitution and oxidation of the sulfur atom provides medicinal chemists with a powerful tool to overcome challenges in drug development, such as metabolic instability and target selectivity. Future research should continue to explore the vast chemical space around this scaffold, focusing on novel substitutions, investigating less-explored therapeutic areas like neurodegeneration and virology, and leveraging computational modeling to rationally design next-generation thiomorpholine-based drugs with superior efficacy and safety profiles.

References

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Unknown Author. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-12. [Link]

-

Picek, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Unknown Author. (n.d.). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. PubMed. [Link]

-

Journal of Chemical Reviews. (2021). Articles List. Journal of Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

-

Unknown Author. (n.d.). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

-

Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 337-348. [Link]

-

Gordeev, M. F., et al. (2003). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives... ResearchGate. [Link]

-

Demurtas, M., et al. (2021). Morpholine- and Thiomorpholine-Based Amidodithiophosphonato Nickel Complexes: Synthesis, Characterization, P–N Cleavage, Antibacterial Activity and Silica Nano-Dispersion. Ingenta Connect. [Link]

-

Thornøe, C. W. (2005). Substituted morpholine and thiomorpholine derivatives. SciSpace. [Link]

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

-

Unknown Author. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Cureus. [Link]

-

Unknown Author. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed. [Link]

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

-

Singh, A., & Parle, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Unknown Author. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. benchchem.com [benchchem.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]